Cas no 2097951-96-5 ((1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol)

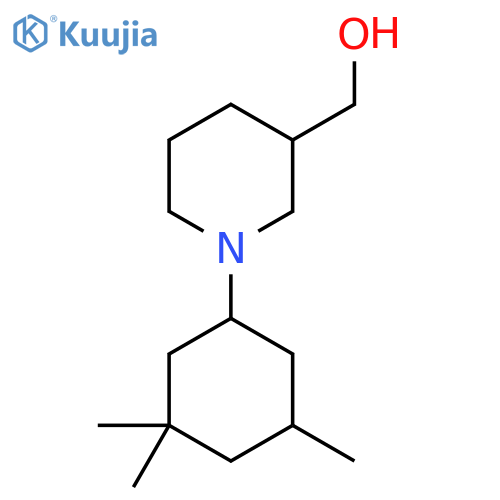

2097951-96-5 structure

商品名:(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol

CAS番号:2097951-96-5

MF:C15H29NO

メガワット:239.396864652634

CID:5043067

(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl)methanol

- [1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl]methanol

- (1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol

-

- インチ: 1S/C15H29NO/c1-12-7-14(9-15(2,3)8-12)16-6-4-5-13(10-16)11-17/h12-14,17H,4-11H2,1-3H3

- InChIKey: OOORHHXKJYHSMB-UHFFFAOYSA-N

- ほほえんだ: OCC1CCCN(C1)C1CC(C)CC(C)(C)C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 251

- トポロジー分子極性表面積: 23.5

- 疎水性パラメータ計算基準値(XlogP): 3.4

(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-3410-0.5g |

(1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl)methanol |

2097951-96-5 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| TRC | T127541-1g |

(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol |

2097951-96-5 | 1g |

$ 570.00 | 2022-06-03 | ||

| Life Chemicals | F1907-3410-2.5g |

(1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl)methanol |

2097951-96-5 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| Life Chemicals | F1907-3410-5g |

(1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl)methanol |

2097951-96-5 | 95%+ | 5g |

$1203.0 | 2023-09-07 | |

| TRC | T127541-100mg |

(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol |

2097951-96-5 | 100mg |

$ 95.00 | 2022-06-03 | ||

| TRC | T127541-500mg |

(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol |

2097951-96-5 | 500mg |

$ 365.00 | 2022-06-03 | ||

| Life Chemicals | F1907-3410-10g |

(1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl)methanol |

2097951-96-5 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| Life Chemicals | F1907-3410-1g |

(1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl)methanol |

2097951-96-5 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| Life Chemicals | F1907-3410-0.25g |

(1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl)methanol |

2097951-96-5 | 95%+ | 0.25g |

$361.0 | 2023-09-07 |

(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

2097951-96-5 ((1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol) 関連製品

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量